molecular formula C21H22ClFN4O B1397004 2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride CAS No. 1354550-73-4

2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride

Cat. No.: B1397004
CAS No.: 1354550-73-4
M. Wt: 400.9 g/mol
InChI Key: ZCZUZUIDSAHBJD-UHFFFAOYSA-N
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Description

2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazolopyridine core, which can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine . Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, boronic acids, and alkyl halides. Reaction conditions typically involve the use of organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets. It has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3) . These actions suggest that the compound can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as:

Uniqueness

What sets 2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride apart is its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-17(20)19(24-25)14-26(15-7-3-2-4-8-15)21(27)16-9-5-6-10-18(16)22;/h2-10,23H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZUZUIDSAHBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 2
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 3
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 4
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 6
2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride

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